![molecular formula C10H10BrN3O B6531350 3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole CAS No. 1479093-59-8](/img/structure/B6531350.png)
3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
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Overview
Description
The compound “3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole” is a complex organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 4-position and a 2-bromophenoxy)methyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The bromophenoxy group would be attached to one carbon of the triazole ring, and a methyl group would be attached to another carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a bromine atom could make the compound relatively heavy and potentially reactive .Scientific Research Applications
Triazole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst, and as a pharmaceutical intermediate. It has also been used as a ligand in coordination chemistry, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of organic compounds. In addition, it has been used as an inhibitor of enzymes and as an inhibitor of the growth of cancer cells.
Mechanism of Action
Triazole has been shown to act as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of the growth of cancer cells. It has been proposed that Triazole inhibits the activity of enzymes by forming a covalent bond with the enzyme’s active site. This covalent bond prevents the enzyme from binding to its substrate and thus inhibits its activity. In addition, Triazole has been shown to inhibit the growth of cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
Triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to inhibit the growth of cancer cells. In addition, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, to reduce inflammation, and to reduce the risk of cardiovascular disease. It has also been shown to reduce the risk of developing certain types of cancer and to reduce the risk of developing type 2 diabetes.
Advantages and Limitations for Lab Experiments
Triazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of scientific research applications. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on biological systems. However, there are also some limitations to using Triazole in laboratory experiments. It is toxic and can cause skin irritation, and it has been known to cause eye irritation.
Future Directions
There are a number of potential future directions for the use of Triazole. It could be used in the development of new pharmaceuticals, as an inhibitor of enzymes, or as an inhibitor of the growth of cancer cells. It could also be used in the development of new catalysts or as a reagent in the synthesis of organic compounds. In addition, it could be used in the development of new materials, such as polymers, or as a reagent in the synthesis of heterocyclic compounds. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry or nuclear magnetic resonance spectroscopy.
Synthesis Methods
Triazole can be synthesized from a variety of starting materials, including 2-bromobenzophenone, 4-methyl-4H-1,2,4-triazole, and sodium bromide. The synthesis involves the reaction of 2-bromobenzophenone with 4-methyl-4H-1,2,4-triazole and sodium bromide in aqueous solution. The reaction occurs in two steps, with the first step involving the formation of an intermediate compound, 2-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole, which then undergoes a second reaction to form the final product, Triazole.
Safety and Hazards
properties
IUPAC Name |
3-[(2-bromophenoxy)methyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-14-7-12-13-10(14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUQTEYAOYUWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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